
4-Heptadecylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptadecylphenol is an organic compound with the molecular formula C23H40O. It is a type of alkylphenol, which consists of a phenol group substituted with a long alkyl chain. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Heptadecylphenol can be synthesized through the alkylation of phenol with heptadecene. The reaction typically involves the use of a catalyst such as sulfuric acid or aluminum chloride to facilitate the alkylation process. The reaction conditions usually include elevated temperatures and controlled addition of the alkylating agent to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using similar alkylation methods but on a larger scale. The process involves the continuous addition of phenol and heptadecene into a reactor containing the catalyst. The reaction mixture is then heated to the required temperature, and the product is separated and purified through distillation and other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Heptadecylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Applications De Recherche Scientifique
4-Heptadecylphenol has various applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Studied for its potential effects on biological membranes and cellular processes.
Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of lubricants, detergents, and other industrial products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 4-Heptadecylphenol primarily involves its interaction with biological membranes. The long alkyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The phenol group can also participate in redox reactions, contributing to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nonylphenol: Another alkylphenol with a shorter alkyl chain.
4-Octylphenol: Similar structure but with an eight-carbon alkyl chain.
4-Dodecylphenol: Contains a twelve-carbon alkyl chain.
Comparison
4-Heptadecylphenol is unique due to its longer alkyl chain, which enhances its surfactant properties compared to shorter-chain alkylphenols. This makes it more effective in applications requiring strong emulsifying and surface-active properties. Additionally, the longer chain can influence its interaction with biological membranes, potentially leading to different biological effects.
Propriétés
Numéro CAS |
86812-27-3 |
|---|---|
Formule moléculaire |
C23H40O |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
4-heptadecylphenol |
InChI |
InChI=1S/C23H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-18-20-23(24)21-19-22/h18-21,24H,2-17H2,1H3 |
Clé InChI |
DHURZBNESRVDPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


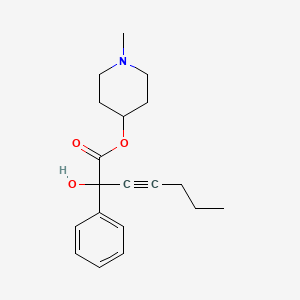
![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)
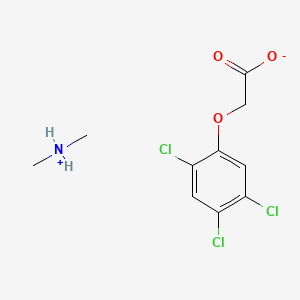
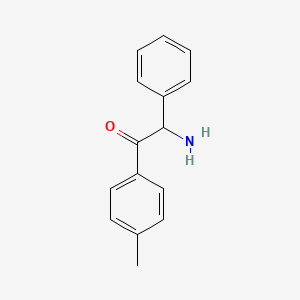
![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
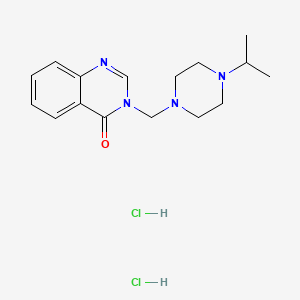
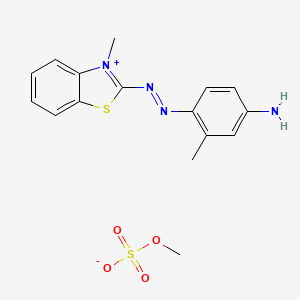
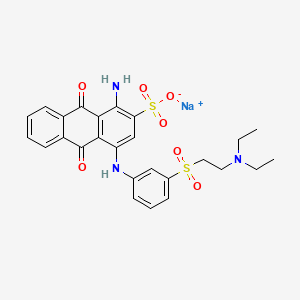
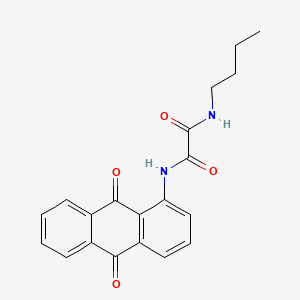
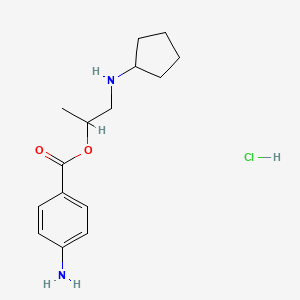
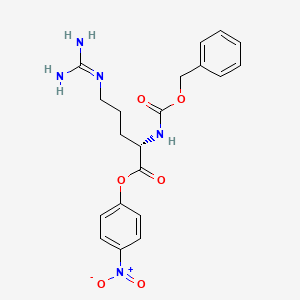
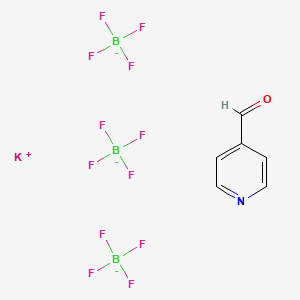
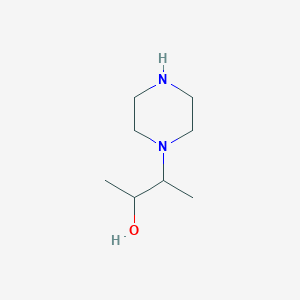
![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)
